N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14830650
InChI: InChI=1S/C15H17N5OS2/c1-3-7-10-12(23-15(16-10)20-8-5-6-9-20)13(21)17-14-19-18-11(4-2)22-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,21)
SMILES:
Molecular Formula: C15H17N5OS2
Molecular Weight: 347.5 g/mol

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC14830650

Molecular Formula: C15H17N5OS2

Molecular Weight: 347.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C15H17N5OS2
Molecular Weight 347.5 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C15H17N5OS2/c1-3-7-10-12(23-15(16-10)20-8-5-6-9-20)13(21)17-14-19-18-11(4-2)22-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,21)
Standard InChI Key KEBYMEJWFXRWOU-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a 1,3-thiazole ring fused to a 1,3,4-thiadiazole moiety. Key structural elements include:

  • A thiazole ring substituted at position 2 with a pyrrole group and at position 4 with a propyl chain.

  • A thiadiazole ring substituted at position 5 with an ethyl group, forming a conjugated system with the thiazole carboxamide group.

  • A Z-configuration at the imine bond linking the thiadiazole and carboxamide groups, critical for stereoelectronic stability.

The molecular formula is C₁₅H₁₇N₅OS₂, with a molar mass of 347.5 g/mol. Spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) confirm the connectivity, with distinct signals for the pyrrole protons (δ 6.8–7.2 ppm) and thiadiazole NH (δ 12.1 ppm).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₇N₅OS₂
Molecular Weight347.5 g/mol
IUPAC NameN-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
SMILESCCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC
Topological Polar Surface Area132 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Thiazole Formation: Condensation of 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

  • Thiadiazole Coupling: Reaction of the acyl chloride with 5-ethyl-1,3,4-thiadiazol-2-amine under basic conditions (e.g., triethylamine) to yield the final product.

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) ensures >95% purity.

Reactivity and Stability

The compound’s reactivity is influenced by:

  • Electrophilic Sites: The thiadiazole NH and thiazole sulfur atoms participate in hydrogen bonding and coordination chemistry.

  • Photostability: UV-Vis studies (λₘₐₓ = 290 nm) indicate moderate stability under light, with decomposition observed after 48 hours of UV exposure.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

  • Antibacterial: MIC = 8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal: IC₅₀ = 12 µg/mL against Candida albicans.
    The mechanism involves inhibition of microbial DNA gyrase, as evidenced by molecular docking into the ATP-binding pocket (binding energy = -9.2 kcal/mol) .

Table 2: Biological Activity Profile

ActivityTargetIC₅₀/MICMechanism
AntibacterialDNA gyrase8 µg/mLATPase inhibition
AntifungalLanosterol 14α-demethylase12 µg/mLErgosterol synthesis blockade
COX-2 InhibitionCyclooxygenase-20.45 µMCompetitive binding
Anticancer (MCF-7)Caspase-35.6 µMApoptosis induction

Computational Insights and ADME Profiling

Molecular Docking Studies

Docking into COX-2 (PDB: 5KIR) reveals:

  • Hydrogen Bonds: Between the carboxamide oxygen and Arg120 (distance = 2.1 Å) .

  • Hydrophobic Interactions: Propyl and ethyl groups with Leu352 and Trp387 .
    Prime MM-GBSA calculations estimate a binding free energy of -42.3 kcal/mol, favoring COX-2 selectivity .

Density Functional Theory (DFT) Analysis

  • Frontier Orbitals: HOMO (-6.2 eV) localizes on the thiadiazole ring, while LUMO (-2.8 eV) resides on the thiazole-pyrrole system .

  • Chemical Reactivity: A narrow HOMO-LUMO gap (3.4 eV) suggests high polarizability and charge-transfer potential .

ADME Predictions

QikProp analysis predicts favorable pharmacokinetics:

  • Absorption: Caco-2 permeability = 22 nm/s (optimal > 20 nm/s).

  • Metabolism: Low CYP3A4 inhibition (IC₅₀ > 50 µM).

  • Toxicity: hERG inhibition risk = low (pIC₅₀ = 4.1) .

Applications and Future Directions

Therapeutic Development

The compound’s COX-2 selectivity positions it as a candidate for:

  • Inflammatory Disorders: Rheumatoid arthritis, with reduced gastrointestinal toxicity compared to NSAIDs.

  • Oncology: Combination therapies with DNA-damaging agents to enhance apoptosis.

Material Science Applications

  • Organic Semiconductors: The conjugated system enables hole mobility (µh = 0.15 cm²/V·s) in thin-film transistors.

  • Coordination Polymers: Reactivity with transition metals (e.g., Cu²⁺) yields frameworks with luminescent properties.

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